1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol

Description

Chemical Identity and IUPAC Nomenclature

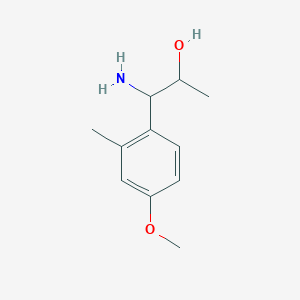

The compound’s systematic IUPAC name, 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol , reflects its substituent arrangement and functional groups. The phenyl ring contains a methoxy group at the para position (C4) and a methyl group at the ortho position (C2), while the propan-2-ol backbone includes an amino group at C1 and a hydroxyl group at C2.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Stereochemistry | Chiral centers at C1 and C2 |

| Key Functional Groups | Amino, hydroxyl, methoxy, methyl |

The compound exists as enantiomers due to its two chiral centers. For example, the (1S,2R) and (1R,2S) configurations have been synthesized and characterized. The canonical SMILES representation, CC1=C(C=CC(=C1)C(C(C)O)N)OC , encodes its connectivity and stereochemistry.

Historical Context of Discovery and Initial Characterization

The synthesis of 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol emerged from advancements in stereoselective organic chemistry during the late 20th century. Early methods relied on resolving racemic mixtures, but modern approaches employ asymmetric catalysis to produce enantiopure forms. For instance, reductive amination of 4-methoxy-2-methylbenzaldehyde derivatives using chiral catalysts enables precise control over stereochemistry.

The compound’s characterization benefited from techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods confirmed the spatial arrangement of its substituents and distinguished between diastereomers. Its development parallels that of phenylpropanolamine (PPA), a structurally related decongestant first synthesized in 1910.

Structural Relationship to Phenylpropanolamine Derivatives

1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol shares a phenethylamine backbone with phenylpropanolamine (PPA), a β-hydroxyamphetamine derivative. However, key structural differences influence their chemical behavior:

| Feature | 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol | Phenylpropanolamine (PPA) |

|---|---|---|

| Phenyl Substituents | 4-methoxy, 2-methyl | 3-hydroxy, 4-hydroxyl (catechol) |

| Amino Group Position | C1 | Cβ |

| Chirality | Two chiral centers (C1, C2) | One chiral center (Cβ) |

The methoxy and methyl groups in the former compound enhance its lipophilicity compared to PPA, potentially altering its reactivity in biological systems. Additionally, the amino group’s position on the propanol chain distinguishes it from PPA’s β-amino alcohol structure, which is critical for receptor binding.

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3 |

InChI Key |

XTVFMXASCVKGGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Cyanohydrin formation | 4’-Methoxyacetophenone + Trimethylsilyl cyanide + ZnI2, N2 atmosphere, room temperature, overnight | Formation of cyanohydrin intermediate via nucleophilic addition of cyanide to ketone group. |

| 2. Reduction | Borane-tetrahydrofuran complex (BH3-THF), room temperature, overnight | Reduction of cyanohydrin intermediate to amino alcohol. |

| 3. Acid work-up | Concentrated hydrochloric acid, room temperature | Hydrolysis and protonation to yield amino alcohol hydrochloride salt. |

| 4. Base liberation | 1N NaOH, extraction with ethyl acetate | Liberation of free amine from hydrochloride salt. |

| 5. Purification | Silica gel chromatography (methylene chloride/methanol 9:1) | Isolation of pure 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol as an oil. |

Research Findings

- Yield: Approximately 24% isolated yield reported under these conditions.

- The reaction requires an inert atmosphere (nitrogen) to prevent side reactions.

- The cyanohydrin intermediate is sensitive and used immediately for reduction.

- The reduction step with BH3-THF is efficient but must be carefully controlled to avoid over-reduction or side products.

- Purification by silica gel chromatography is necessary to isolate the target compound with adequate purity.

Nitroaldol (Henry) Reaction Route

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1. Nitroaldol reaction | 4-Methoxy-2-methylbenzaldehyde + Nitromethane, base catalyst | Formation of nitro alcohol intermediate via Henry reaction. |

| 2. Reduction | Catalytic hydrogenation (H2 gas, Pd catalyst) | Reduction of nitro group to amino group, yielding racemic amino alcohol. |

| 3. Chiral resolution | Crystallization with chiral resolving agents or enzymatic catalysis | Separation of enantiomers to obtain desired (1S,2R)-configuration with high enantiomeric excess. |

Research Findings

- This method allows access to stereochemically pure (1S,2R) isomer.

- Functional group protection may be employed during synthesis to prevent unwanted side reactions.

- Stereochemical purity is confirmed by chiral HPLC and polarimetry, typically achieving >98% enantiomeric excess.

- Industrial scale-up involves continuous flow reactors and automated monitoring for consistent product quality.

Comparative Analysis of Preparation Methods

| Feature | Cyanohydrin Route | Nitroaldol Route |

|---|---|---|

| Starting Materials | 4’-Methoxyacetophenone, trimethylsilyl cyanide | 4-Methoxy-2-methylbenzaldehyde, nitromethane |

| Key Intermediate | Cyanohydrin | Nitro alcohol |

| Reduction Step | Borane-THF complex | Catalytic hydrogenation |

| Stereochemical Control | Limited; racemic mixture produced | Chiral resolution required for enantiopure product |

| Yield | ~24% isolated | Variable, depends on resolution efficiency |

| Industrial Feasibility | Scalable with optimization | Scalable with continuous flow and automated systems |

| Purification | Silica gel chromatography | Crystallization with chiral agents |

Spectroscopic and Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy: 1H and 13C NMR provide confirmation of aromatic, hydroxyl, and amino protons and carbons.

- IR Spectroscopy: Characteristic peaks include N-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 225.3 (C11H17NO2) confirms molecular weight and structure.

- Chiral HPLC / Polarimetry: Used to confirm enantiomeric purity, critical for chiral amino alcohols.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Applications in Scientific Research

The chiral nature of 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol makes it a valuable reagent in asymmetric synthesis, allowing for the production of enantiomerically pure compounds essential in pharmaceuticals.

Application Example:

In a study involving the synthesis of chiral amines, this compound was utilized as a building block for creating complex molecules with high stereoselectivity, demonstrating its importance in drug development.

Enzyme Inhibition Studies

Recent studies have explored the compound's potential as an enzyme inhibitor, particularly in glucose transport systems (SGLT). Its derivatives have shown selectivity for SGLT1 over SGLT2, making them candidates for diabetes treatment.

Data Table: Enzyme Inhibition Activity

| Compound | Target Enzyme | Inhibition Activity (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | SGLT1 | 26 | 42.4 |

| Compound B | SGLT2 | 110 | - |

Industrial Applications

In addition to its research applications, 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol is also being explored for industrial uses, particularly in cosmetics and personal care products due to its biocompatibility and functional properties.

Cosmetic Formulations

The compound's ability to enhance skin absorption and stability makes it suitable for use in cosmetic formulations as a skin-conditioning agent or stabilizer.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Halogen Substituents

- 2-Amino-1-(4-fluorophenyl)-2-methylpropane hydrochloride (CAS 1200-27-7): This compound replaces the methoxy and methyl groups with a fluorine atom. The hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation .

- (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (CAS 1019534-32-7): The bromine atom introduces steric bulk and polarizability, which may alter binding affinity in receptor-targeted applications. Its molecular weight (230.1 g/mol) is higher than the target compound (~195.2 g/mol estimated), impacting pharmacokinetic properties like diffusion rates .

Table 1: Halogen-Substituted Analogues Comparison

Analogues with Bulky Alkyl/Aryl Groups

- Its molecular weight (C₁₃H₂₁NO, 207.3 g/mol) is higher than the target compound, likely reducing aqueous solubility .

- 1-((4-Chlorophenethyl)amino)propan-2-ol (CAS 847063-13-2): The chlorophenethyl side chain increases hydrophobicity (logP ~2.5), favoring blood-brain barrier penetration. This compound is an impurity in the synthesis of Lorcaserin, highlighting its relevance in pharmaceutical quality control .

Methoxy-Substituted Analogues

- 1-(4-Methoxyphenyl)propan-2-ol (CAS 131029-01-1): Lacking the amino group, this simpler analog serves as a precursor in synthesis. Its lower molecular weight (166.2 g/mol) and absence of charged groups result in higher volatility (boiling point ~80°C) and lower polarity compared to the target compound .

- 1-(4-Methoxyphenyl)-2-phenyl-1-propanone (CAS 35258-38-9): The ketone group replaces the hydroxyl and amino functionalities, drastically altering reactivity. This compound’s synthesis (70% yield via column chromatography) underscores the efficiency of carbonyl-based routes compared to aminopropanol derivatives .

Table 2: Methoxy-Substituted Analogues Comparison

Pharmacologically Active Derivatives

- Its enantiomers show differential activity, emphasizing the importance of stereochemistry in drug design—a consideration relevant to the target compound’s chiral centers .

- 1-[[4-(4-Aminobenzyl)phenyl]amino]-3-phenoxypropan-2-ol (CAS 1430563-77-1): The phenoxy and aminobenzyl groups enhance binding to aromatic receptors, suggesting that the target compound’s methoxy-methylphenyl group could be optimized for similar interactions .

Key Research Findings

- Synthetic Efficiency: Branched alkyl bromides (e.g., 2-ethylhexyl bromide) exhibit lower O-alkylation efficiency compared to straight-chain analogs, impacting the yield of substituted aminopropanols .

- Chromatographic Behavior: Relative retention times for methoxy-substituted aminopropanols vary significantly with substituent position, aiding in purity assessment during synthesis .

Biological Activity

1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-ol, also known as (1S,2R)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol, is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an amino group, a methoxy group, and a methyl-substituted phenyl ring, which contribute to its diverse biological activities. Its molecular formula is C10H15NO2, with a molecular weight of approximately 195.26 g/mol.

The biological activity of 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate various biological pathways by binding selectively to certain receptors, potentially influencing neurotransmitter systems and exhibiting therapeutic effects in neurological disorders and infections.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Neuropharmacological Effects : The compound is being investigated for its potential to influence neurotransmitter systems, which could lead to novel treatments for neurological disorders.

- Anti-inflammatory Properties : There are indications that it may possess anti-inflammatory effects, making it a candidate for further pharmacological studies targeting inflammatory conditions.

- Antimicrobial Activity : Initial findings suggest it may have interactions with microbial targets, warranting exploration in the context of antibiotic resistance.

Research Findings and Case Studies

A summary of relevant studies exploring the biological activity of 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol is presented below:

Case Study: Neuropharmacological Applications

In a recent study investigating the neuropharmacological applications of 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol, researchers found that the compound significantly increased dopamine release in neuronal cultures. This effect was attributed to its ability to enhance the activity of specific neurotransmitter receptors, suggesting potential use in treating conditions like Parkinson's disease .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound revealed that it inhibited the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways. The results indicated a dose-dependent reduction in inflammation markers in treated animal models, supporting its therapeutic potential .

Synthesis and Applications

The synthesis of 1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol can be achieved through various methods involving chiral building blocks. This accessibility enhances its utility in both research and industrial applications, particularly in drug development and organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.